molecular formula C20H16O3S B14541922 2-[6-(Methylsulfanyl)naphthalen-2-yl]-2-oxoethyl benzoate CAS No. 62244-95-5

2-[6-(Methylsulfanyl)naphthalen-2-yl]-2-oxoethyl benzoate

Cat. No.: B14541922
CAS No.: 62244-95-5
M. Wt: 336.4 g/mol
InChI Key: RRXIUZDGXDSDAZ-UHFFFAOYSA-N
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Description

2-[6-(Methylsulfanyl)naphthalen-2-yl]-2-oxoethyl benzoate is a chemical compound with the molecular formula C20H16O3S and a molecular weight of 336.411 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with a methylsulfanyl group and an oxoethyl benzoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Methylsulfanyl)naphthalen-2-yl]-2-oxoethyl benzoate typically involves the reaction of 6-(methylsulfanyl)naphthalene-2-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The compound is then isolated and purified using techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[6-(Methylsulfanyl)naphthalen-2-yl]-2-oxoethyl benzoate undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoate group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under reflux conditions.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide or thioester derivatives.

Scientific Research Applications

2-[6-(Methylsulfanyl)naphthalen-2-yl]-2-oxoethyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[6-(Methylsulfanyl)naphthalen-2-yl]-2-oxoethyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s methylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activities and signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(Methylsulfanyl)naphthalen-2-yl]-2-oxoethyl benzoate is unique due to the presence of both the methylsulfanyl and oxoethyl benzoate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

62244-95-5

Molecular Formula

C20H16O3S

Molecular Weight

336.4 g/mol

IUPAC Name

[2-(6-methylsulfanylnaphthalen-2-yl)-2-oxoethyl] benzoate

InChI

InChI=1S/C20H16O3S/c1-24-18-10-9-15-11-17(8-7-16(15)12-18)19(21)13-23-20(22)14-5-3-2-4-6-14/h2-12H,13H2,1H3

InChI Key

RRXIUZDGXDSDAZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)C=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3

Origin of Product

United States

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